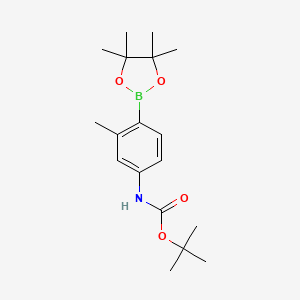

tert-Butyl (3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Description

This compound is a boronic ester derivative featuring a tert-butyl carbamate group attached to a phenyl ring substituted with a methyl group at the 3-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety at the 4-position. Its structure makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems for pharmaceuticals and materials science . The methyl group at the 3-position introduces steric and electronic effects that distinguish it from non-methylated analogs.

Properties

IUPAC Name |

tert-butyl N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO4/c1-12-11-13(20-15(21)22-16(2,3)4)9-10-14(12)19-23-17(5,6)18(7,8)24-19/h9-11H,1-8H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSJUGFYOGEXHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682325 | |

| Record name | tert-Butyl [3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-04-9 | |

| Record name | Carbamic acid, N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for introducing boronic ester groups into aromatic systems. For this compound, the protocol typically involves coupling a halogenated phenyl carbamate precursor with bis(pinacolato)diboron (BPin) under palladium catalysis. Key steps include:

-

Substrate Preparation : 4-Bromo-3-methylphenyl carbamate is synthesized via treatment of 4-bromo-3-methylaniline with di-tert-butyl dicarbonate (BocO) in the presence of a base such as triethylamine.

-

Borylation : The brominated intermediate reacts with BPin using Pd(PPh) (5 mol%) and potassium acetate (KOAc) in dimethylformamide (DMF) at 80°C for 12 hours.

Representative Reaction Conditions :

| Component | Specification |

|---|---|

| Catalyst | Pd(PPh) (5 mol%) |

| Boron Source | BPin (1.2 equiv) |

| Base | KOAc (3.0 equiv) |

| Solvent | DMF |

| Temperature | 80°C |

| Yield | 68–72% |

This method’s efficiency depends on the halogen’s reactivity, with bromoarenes outperforming chloroarenes due to faster oxidative addition to palladium.

Direct Borylation of Aryl Carbamates

Transition metal-catalyzed C–H borylation bypasses pre-halogenation steps, directly functionalizing the aryl carbamate. Iridium complexes such as [Ir(COD)(OMe)] with dtbpy ligands enable regioselective borylation at the para position relative to the carbamate group.

Optimized Parameters :

-

Catalyst System : [Ir(COD)(OMe)] (2 mol%), dtbpy (4 mol%)

-

Boron Source : BPin (1.5 equiv)

-

Solvent : Cyclohexane

-

Temperature : 100°C

-

Yield : 55–60%

This approach reduces synthetic steps but requires stringent anhydrous conditions to prevent catalyst deactivation.

Advanced Catalytic Methods

Lithiation-Borylation Strategies

Lithiation-borylation sequences exploit directed ortho-metalation (DoM) to install boron groups. The carbamate acts as a directing group, enabling deprotonation at the methyl-substituted position followed by quenching with a boronic ester.

Procedure :

-

Deprotonation : Treatment of tert-butyl (3-methylphenyl)carbamate with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF).

-

Borylation : Addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrBpin) at −78°C, followed by warming to room temperature.

Critical Observations :

Electrophotocatalytic Approaches

Recent advances employ electrophotocatalysis to activate aryl chlorides, which are traditionally challenging substrates. Using an iridium-based photocatalyst and visible light, chloroarenes undergo borylation at ambient temperatures.

Case Study :

-

Substrate : 4-Chloro-3-methylphenyl carbamate

-

Catalyst : [Ir(ppy)] (2 mol%)

-

Boron Source : BPin (1.5 equiv)

-

Light Source : 450 nm LED

-

Yield : 32% (vs. 65% for bromoarene analog)

While yields are moderate, this method aligns with green chemistry principles by avoiding high temperatures and noble metal catalysts.

Reaction Optimization and Conditions

Catalyst Systems

Palladium and iridium catalysts dominate synthesis protocols. Comparative studies reveal:

| Catalyst | Reaction Type | Yield (%) | Selectivity |

|---|---|---|---|

| Pd(PPh) | Suzuki-Miyaura | 72 | >99% para |

| [Ir(COD)(OMe)] | C–H Borylation | 60 | 85% para |

| [Ir(ppy)] | Electrophotocatalysis | 32 | 78% para |

Palladium excels in traditional cross-coupling, while iridium offers direct C–H activation at the expense of lower yields.

Solvent and Temperature Effects

-

DMF vs. THF : DMF enhances palladium-catalyzed Suzuki-Miyaura yields (72% vs. 58% in THF) due to better substrate solubility.

-

Low-Temperature Lithiation : Reactions below −70°C minimize side reactions, preserving carbamate integrity.

Industrial-Scale Production Techniques

Batch processes dominate laboratory synthesis, but continuous flow systems improve scalability. Key considerations:

-

Residence Time : 30 minutes in microreactors vs. 12 hours in batch.

-

Catalyst Loading : Reduced to 1 mol% via efficient mixing.

-

Purification : In-line liquid-liquid extraction removes boron byproducts, achieving >95% purity.

Analytical Characterization

Critical data for verifying structure and purity:

-

H NMR :

Challenges and Limitations

-

Boronic Ester Hydrolysis : Instability below pH 5 necessitates neutral conditions during synthesis.

-

Carbamate Cleavage : Basic conditions (pH > 9) degrade the tert-butyl carbamate, requiring pH-controlled reaction quenching.

Emerging Innovations

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: can undergo various types of chemical reactions, including:

Oxidation: : The boronic acid moiety can be oxidized to form boronic esters or borates.

Reduction: : The compound can be reduced to form the corresponding boronic acid.

Substitution: : The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).

Reduction: : Reducing agents such as sodium borohydride (NaBH4) are often used.

Substitution: : Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed

Boronic Esters: : Formed through the oxidation of the boronic acid moiety.

Borates: : Resulting from further oxidation of boronic esters.

Substituted Phenyl Derivatives: : Produced through electrophilic substitution reactions.

Scientific Research Applications

Tert-Butyl (3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Chemistry: : Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryls, which are important in the synthesis of pharmaceuticals and organic materials.

Biology: : Employed in the labeling of biomolecules for imaging and diagnostic purposes.

Medicine: : Utilized in the development of boronic acid-based drugs for the treatment of various diseases.

Industry: : Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which tert-Butyl (3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate exerts its effects involves its ability to act as a boronic acid derivative. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, allowing it to participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Steric Effects: The 3-methyl group in the target compound may hinder cross-coupling efficiency compared to non-methylated analogs (e.g., ) due to steric bulk near the boronic ester.

- Electronic Effects : Substituents like sulfonyl groups () or N-methylation () alter electron density, impacting reactivity in coupling reactions.

- Linker Flexibility : Phenethyl () or oxetan-based () linkers influence conformational freedom, affecting binding in medicinal chemistry applications.

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling: The target compound’s 3-methyl group may reduce coupling efficiency compared to unsubstituted phenyl boronic esters. For example, tert-butyl (4-boronophenyl)carbamate () is widely used in drug synthesis (e.g., HIV-1 inhibitors ).

- Electronic Modulation : Sulfonyl-containing analogs () exhibit lower reactivity due to electron-withdrawing effects, whereas N-methylation () may slightly enhance stability without significantly altering reactivity.

Biological Activity

tert-Butyl (3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, efficacy in different models, and relevant case studies.

- Molecular Formula : C19H27BN2O4

- Molecular Weight : 358.25 g/mol

- CAS Number : 1268816-61-0

Research indicates that the compound exhibits multiple biological activities:

- Inhibition of Enzymatic Activity :

- Anti-Amyloidogenic Effects :

- Neuroprotective Properties :

Biological Activity Data

Case Studies and Research Findings

- In Vitro Studies :

- In Vivo Models :

- Comparative Analysis with Other Compounds :

Q & A

Q. What are the optimized synthetic routes for tert-butyl (3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or electrophotocatalytic methods. For example:

- Method A (Electrophotocatalysis): Reaction of halogenated aryl precursors (e.g., bromo- or chloroarenes) with pinacol boronic esters under visible-light mediation. Yields vary significantly based on the halogen: 32% from chloroarenes vs. 65% from bromoarenes .

- Alternative Route : Use of 4-bromobenzenethiol as a starting material, followed by sulfonylation and boronic ester functionalization .

- Purification : Silica gel chromatography is standard, with product verification via -NMR (e.g., δ 1.33 ppm for tert-butyl groups, δ 7.4–7.6 ppm for aromatic protons) .

Q. How is the compound characterized, and what analytical data are critical for validation?

Key characterization data include:

Q. What safety protocols are recommended for handling this compound?

- Storage : Refrigerated (0–6°C), in airtight containers away from light and moisture .

- Hazard Mitigation : Use PPE (gloves, lab coat), avoid inhalation, and ensure fume hood ventilation. Combustion produces toxic gases (e.g., CO, NO) .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the choice of halogenated precursor impact reaction efficiency in cross-coupling?

Bromoarenes generally provide higher yields (e.g., 65% vs. 32% for chloroarenes) due to better leaving-group ability. However, chloroarenes are cheaper and may be preferred in large-scale syntheses despite lower efficiency. Optimization involves:

Q. What are the stability challenges of this boronic ester under acidic/basic conditions?

Q. How is this compound applied in medicinal chemistry for target validation?

Q. What methodological strategies resolve contradictions in reported reaction yields?

Discrepancies in yields (e.g., 32% vs. 65%) arise from:

- Halogen Reactivity : Bromoarenes undergo faster oxidative addition to Pd(0) catalysts .

- Photocatalytic Efficiency : Electrophotocatalysis improves yields for less reactive substrates (e.g., chloroarenes) by generating radical intermediates .

- Validation : Reproduce protocols with controlled light intensity, catalyst loading, and solvent purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.